Phototrexate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

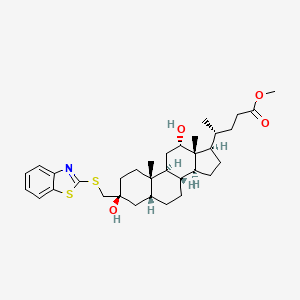

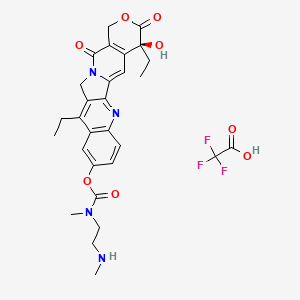

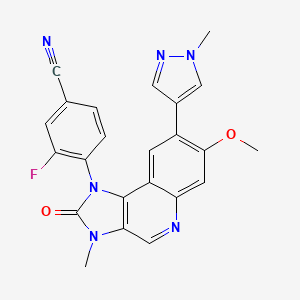

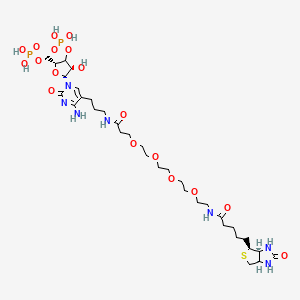

Phototrexate is a photochromic antifolate drug developed at the Institute for Bioengineering of Catalonia. It is a photopharmacological agent that acts as a light-regulated inhibitor of the enzyme dihydrofolate reductase. This compound is a photoisomerizable structural analogue of the chemotherapy agent methotrexate. The pharmacological effects of this compound can be switched on and off by ultraviolet A and visible light, respectively. It is almost inactive in its trans configuration while it behaves as a potent antifolate in its cis configuration .

準備方法

Phototrexate is synthesized through a series of chemical reactions involving the incorporation of a diazene stereogenic unit into the structure of methotrexate. The synthetic route typically involves the following steps:

Formation of the diazene unit: This step involves the reaction of 2,4-diaminoquinazoline with a suitable diazotizing agent to form the diazene intermediate.

Coupling with benzoyl chloride: The diazene intermediate is then coupled with benzoyl chloride to form the diazenylbenzoyl derivative.

The reaction conditions for these steps typically involve the use of organic solvents such as dimethyl sulfoxide and the reactions are carried out at room temperature. Industrial production methods for this compound would involve scaling up these reactions and optimizing the reaction conditions to ensure high yield and purity of the final product.

化学反応の分析

Phototrexate undergoes several types of chemical reactions, including:

Photoisomerization: this compound can switch between its cis and trans configurations upon exposure to ultraviolet A and visible light, respectively.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its photoisomerization.

Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include diazotizing agents, benzoyl chloride, and various amines. The major products formed from these reactions are the cis and trans isomers of this compound, as well as various substituted derivatives.

科学的研究の応用

作用機序

Phototrexate exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is involved in the synthesis of tetrahydrofolate, which is essential for the synthesis of nucleotides and DNA. By inhibiting dihydrofolate reductase, this compound disrupts DNA synthesis and cell proliferation. The inhibition of dihydrofolate reductase by this compound is regulated by light, with the cis configuration being a potent inhibitor and the trans configuration being almost inactive .

類似化合物との比較

Phototrexate is similar to other antifolate drugs such as methotrexate, aminopterin, and trimethoprim. this compound is unique in its ability to switch between active and inactive forms upon exposure to light. This light-regulated activity allows for precise control over its pharmacological effects, making it a promising candidate for targeted chemotherapy .

Similar compounds include:

Methotrexate: A widely used chemotherapeutic agent that inhibits dihydrofolate reductase.

Aminopterin: An antifolate drug similar to methotrexate but with a different chemical structure.

Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase but is used primarily for bacterial infections.

This compound’s unique photoisomerizable property sets it apart from these other compounds, offering potential advantages in terms of targeted therapy and reduced side effects.

特性

CAS番号 |

2268033-83-4 |

|---|---|

分子式 |

C20H19N7O5 |

分子量 |

437.4 g/mol |

IUPAC名 |

(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)diazenyl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C20H19N7O5/c21-17-13-9-12(5-6-14(13)24-20(22)25-17)27-26-11-3-1-10(2-4-11)18(30)23-15(19(31)32)7-8-16(28)29/h1-6,9,15H,7-8H2,(H,23,30)(H,28,29)(H,31,32)(H4,21,22,24,25)/t15-/m0/s1 |

InChIキー |

IODLJULYGHWOLC-HNNXBMFYSA-N |

異性体SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N |

正規SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)

![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)